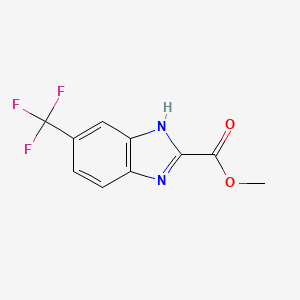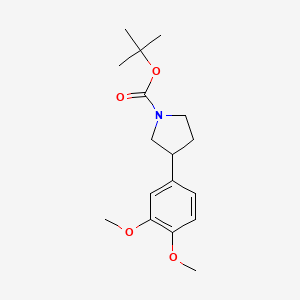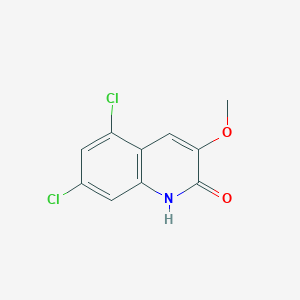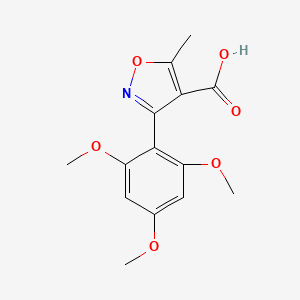![molecular formula C12H13NO5 B13679814 6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13679814.png)
6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring, and three methoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of a catalyst such as acetic acid. This one-pot reaction is carried out in ethanol and can be enhanced using microwave conditions to improve yield and reaction time . Another method involves the reaction of N-phthaloylglycine with anthranilic acid in chloroform, followed by cyclization using cyanuric chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are crucial factors in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydro analogs.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydro-4H-benzo[d][1,3]oxazin-4-ones.
Substitution: Various substituted benzoxazinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer properties and ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The methoxy groups and the oxazine ring play a crucial role in its binding affinity and specificity. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Benzoxazine derivatives: Known for their use in polymer science and material engineering due to their thermal stability and mechanical properties.
Uniqueness
6,7,8-Trimethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of three methoxy groups, which enhance its solubility and reactivity. This structural feature distinguishes it from other benzoxazinone and quinazolinone derivatives, providing it with unique chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13NO5 |
|---|---|
Poids moléculaire |
251.23 g/mol |
Nom IUPAC |
6,7,8-trimethoxy-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C12H13NO5/c1-6-13-9-7(12(14)18-6)5-8(15-2)10(16-3)11(9)17-4/h5H,1-4H3 |
Clé InChI |
GKNFROIIDASAMP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C(=C(C=C2C(=O)O1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13679732.png)
![2-Methyl-2,5,6,7-tetrahydro-1H-cyclopenta[c]pyridin-1-one](/img/structure/B13679734.png)
![4-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679739.png)

![2-Iodo-6-(trifluoromethyl)benzo[b]thiophene](/img/structure/B13679753.png)
![2-(3-Chlorophenyl)-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679755.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate](/img/structure/B13679760.png)
![Ethyl 5-(Boc-Amino)-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13679777.png)




